molecular formula C14H13NO4S B1331643 N-Phenyl-N-(phenylsulfonyl)glycine CAS No. 59724-82-2

N-Phenyl-N-(phenylsulfonyl)glycine

Cat. No.: B1331643
CAS No.: 59724-82-2
M. Wt: 291.32 g/mol
InChI Key: XDJLYGOCDZDEIK-UHFFFAOYSA-N
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Description

N-Phenyl-N-(phenylsulfonyl)glycine is an organic compound with the molecular formula C14H13NO4S This compound is characterized by the presence of a glycine backbone substituted with a phenyl group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N-(phenylsulfonyl)glycine can be synthesized through several methods. One common approach involves the reaction of glycine with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

    Reaction of Glycine with Phenylsulfonyl Chloride: Glycine reacts with phenylsulfonyl chloride in an aqueous medium, facilitated by a base like sodium hydroxide, to form N-phenylsulfonylglycine.

    Substitution Reaction: The N-phenylsulfonylglycine is then reacted with aniline (phenylamine) under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(phenylsulfonyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The phenyl and phenylsulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl and phenylsulfonyl derivatives.

Scientific Research Applications

Pharmacological Applications

Aldose Reductase Inhibition

N-Phenyl-N-(phenylsulfonyl)glycine has been studied as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications such as cataracts and neuropathy. Research indicates that derivatives of this compound show varying degrees of inhibitory activity against aldose reductase, particularly in rat lens assays. The substitution on the N-phenyl group appears to enhance the compound's affinity for the enzyme, suggesting that structural modifications can optimize its efficacy as a therapeutic agent .

Mechanism of Action

The mechanism by which this compound inhibits aldose reductase is similar to that of other known inhibitors. Enzyme kinetic evaluations have demonstrated that it interacts with the same binding site as existing drugs, potentially offering comparable therapeutic effects. This characteristic makes it a promising candidate for further development in treating metabolic disorders associated with diabetes .

Environmental Applications

Biodegradation Studies

The behavior of this compound has also been investigated in environmental contexts, particularly within sewage treatment systems. A study conducted in a municipal sewage treatment plant revealed that the compound undergoes microbial transformation, leading to the formation of various degradation products. The findings indicated that this compound was significantly reduced in concentration after treatment, suggesting its potential for biodegradation .

Comparative Analysis with Related Compounds

To understand the unique properties and potential applications of this compound, a comparative analysis with related compounds is useful:

Compound NameStructure FeaturesUnique Properties
N-PhenylglycineContains a phenyl group attached to glycineIndustrial precursor for indigo dye
N-(4-Hydroxyphenyl)sulfonamideHydroxy group substitution on the phenyl ringExhibits enhanced solubility and bioactivity
N-(2-Methylphenyl)sulfonamideMethyl substitution on the phenyl ringPotentially altered pharmacological properties
This compound Dual functional groups (amine and sulfonamide)Diverse applications in medicinal chemistry

This table highlights how this compound's unique dual functional groups contribute to its distinct reactivity patterns compared to simpler analogs, making it valuable in both medicinal chemistry and biochemical research.

Case Studies

Case Study 1: Aldose Reductase Inhibition

In one study, derivatives of this compound were synthesized and evaluated for their inhibitory activity against aldose reductase using rat lens assays. The results indicated that certain derivatives exhibited greater inhibitory potency than their parent compounds, emphasizing the importance of structural modifications in enhancing biological activity .

Case Study 2: Environmental Impact Assessment

Another investigation focused on the fate of this compound in a sewage treatment plant. The study monitored the concentration changes of the compound and its degradation products over time, revealing significant microbial transformation and suggesting effective biodegradation pathways in wastewater treatment systems .

Mechanism of Action

The mechanism by which N-Phenyl-N-(phenylsulfonyl)glycine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylglycine: Similar in structure but lacks the phenylsulfonyl group.

    N-(Phenylsulfonyl)glycine: Contains the phenylsulfonyl group but lacks the additional phenyl group.

    Phenylglycine: An isomer with the formula C6H5CH(NH2)CO2H.

Uniqueness

N-Phenyl-N-(phenylsulfonyl)glycine is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its similar compounds.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

N-Phenyl-N-(phenylsulfonyl)glycine (C14H13NO4S) is an organic compound notable for its unique structure, which includes a glycine backbone with both a phenyl and a phenylsulfonyl group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly as an enzyme inhibitor.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules, including enzymes and receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, potentially leading to inhibition. This compound has been investigated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Studies indicate that derivatives of this compound exhibit enhanced inhibitory activity compared to simpler glycine analogs, suggesting that the phenyl substitution increases affinity for the target enzyme .

Enzyme Inhibition Studies

Research has demonstrated that this compound and its derivatives can act as effective inhibitors for several enzymes:

  • Aldose Reductase : Several studies have shown that derivatives of this compound exhibit greater inhibitory effects than standard glycine compounds. This suggests that structural modifications can enhance enzyme affinity and activity modulation .
  • Mycobacterial Inhibition : The compound has also been evaluated for anti-mycobacterial activity. In vitro studies have indicated that certain derivatives demonstrate significant inhibition against Mycobacterium tuberculosis and Mycobacterium smegmatis, further underscoring its potential as a therapeutic agent in treating tuberculosis .

Case Studies

  • Aldose Reductase Inhibition : A study focusing on various N-substituted phenylsulfonylglycines showed that modifications at the N-position significantly affected their inhibitory potency against aldose reductase. The S-enantiomers were found to be substantially more active than their R counterparts, highlighting the importance of stereochemistry in biological activity .
  • Anti-inflammatory Activity : Another investigation explored the anti-inflammatory properties of derivatives synthesized from this compound. Compounds were tested using a carrageenan-induced rat paw edema model, revealing notable reductions in edema, with some derivatives achieving over 50% inhibition at specific dosages .

Comparative Analysis

CompoundStructureBiological Activity
This compoundStructureAldose reductase inhibitor; anti-mycobacterial activity
N-PhenylglycineStructureWeaker enzyme inhibition; lacks sulfonyl group
N-(Phenylsulfonyl)glycineStructureModerate enzyme inhibition; lacks additional phenyl group

This table illustrates how structural variations influence the biological activity of related compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJLYGOCDZDEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357188
Record name 2-[N-(benzenesulfonyl)anilino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59724-82-2
Record name 2-[N-(benzenesulfonyl)anilino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

7.7 Parts of N-phenylglycine and 5 parts of sodium hydroxide are dissolved in 30 parts of water. Into the resulting solution, 5 parts of chloroform containing 10 parts of benzenesulfonyl chloride is dropped with stirring. After the dropping, the resulting mixture is stirred at room temperature for 4 hours and then at 50° C. for 30 minutes. Subsequently, the aqueous layer is separated from the reaction mixture and then acidified with hydrochloric acid to form an oily substance. By rubbing on the inner wall of a flask with spatula, crystallized products are formed. The crystals are recrystallized from a mixed solvent comprising methanol and water to obtain 4.2 parts of N-benzenesulfonyl-N-phenylglycine, m.p. 166°-167° C.
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